REACTION_CXSMILES
|
C(OC([N:8]1[CH2:12][CH:11]2[CH2:13][C:14](=[O:16])[CH2:15][CH:10]2[CH2:9]1)=O)(C)(C)C.[BH4-].[Na+].[ClH:19]>CO>[ClH:19].[OH:16][CH:14]1[CH2:15][CH:10]2[CH2:9][NH:8][CH2:12][CH:11]2[CH2:13]1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2C(C1)CC(C2)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
aqueous solution
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was lowered to 0° C.
|
Type
|
STIRRING
|
Details
|
the mixture was additionally stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC([N:8]1[CH2:12][CH:11]2[CH2:13][C:14](=[O:16])[CH2:15][CH:10]2[CH2:9]1)=O)(C)(C)C.[BH4-].[Na+].[ClH:19]>CO>[ClH:19].[OH:16][CH:14]1[CH2:15][CH:10]2[CH2:9][NH:8][CH2:12][CH:11]2[CH2:13]1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2C(C1)CC(C2)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
aqueous solution
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was lowered to 0° C.
|
Type
|
STIRRING
|
Details
|
the mixture was additionally stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |